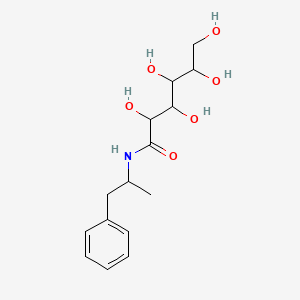
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide is a complex organic compound characterized by its multiple hydroxyl groups and a phenylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide typically involves the protection of hydroxyl groups followed by the introduction of the phenylpropanamide moiety. One common approach is to start with a hexose sugar, protect the hydroxyl groups using benzyl or silyl protecting groups, and then introduce the amide functionality through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated synthesis equipment to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving hydroxyl groups.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the phenylpropanamide moiety contributes to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3S,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-6-((tert-butyldimethylsilyl)oxy)-N-(1-phenylpropan-2-yl)hexanamide
Comparison:
Structural Differences: The presence of different protecting groups and functional groups distinguishes these compounds from (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide.
Reactivity: The reactivity of these compounds varies based on the protecting groups and functional groups present.
Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties.
Propiedades
Número CAS |
6968-04-3 |
|---|---|
Fórmula molecular |
C15H23NO6 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C15H23NO6/c1-9(7-10-5-3-2-4-6-10)16-15(22)14(21)13(20)12(19)11(18)8-17/h2-6,9,11-14,17-21H,7-8H2,1H3,(H,16,22) |
Clave InChI |
PFXDJBDZVIIINF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


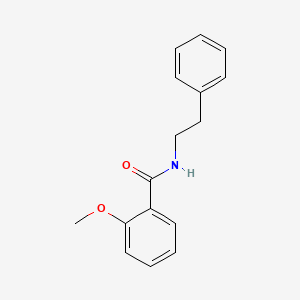

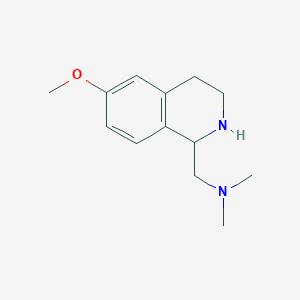

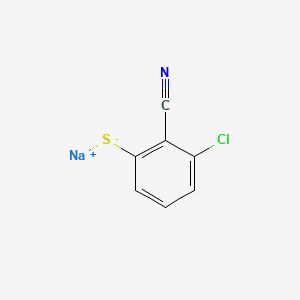
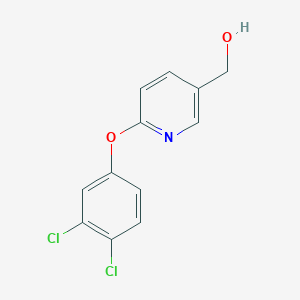
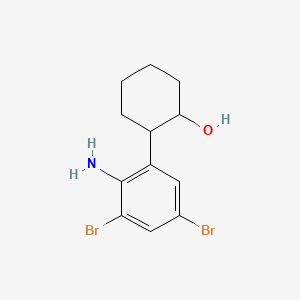
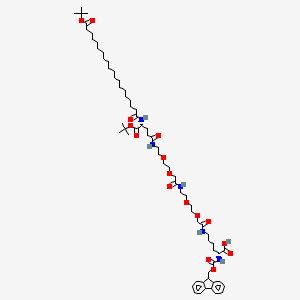

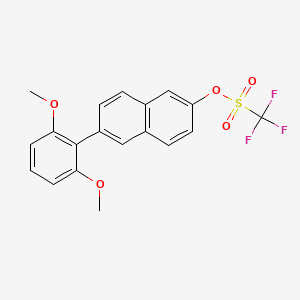
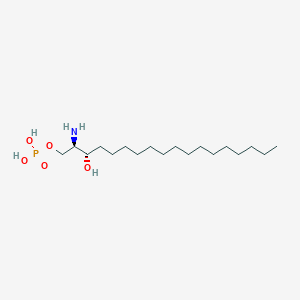
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
